REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[CH3:6][N:7]([CH2:9][C:10]1[N:15]=[C:14]([CH2:16]O)[CH:13]=[CH:12][CH:11]=1)[CH3:8]>Br>[CH3:6][N:7]([CH2:9][C:10]1[N:15]=[C:14]([CH2:16][S:5][CH2:4][CH2:3][NH2:2])[CH:13]=[CH:12][CH:11]=1)[CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
6-dimethylaminomethyl-2-hydroxymethylpyridine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=CC(=N1)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure to half volume
|
Type
|
EXTRACTION
|
Details
|
extracted with several portions of methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with a small amount of water and saturated brine solution
|
Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC=CC(=N1)CSCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |